3-tert-butyl-1H-pyrazol-5-ol
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Overview
Description
“3-tert-butyl-1H-pyrazol-5-ol” is a chemical compound with the molecular formula C7H12N2O . It is a type of pyrazole, which is a class of organic compounds containing a five-membered aromatic ring with two nitrogen atoms .
Molecular Structure Analysis
The molecular weight of “this compound” is 140.19 . The InChI code is 1S/C7H12N2O/c1-7(2,3)5-4-6(10)9-8-5/h4H,1-3H3,(H2,8,9,10) and the InChI key is UAHDLZGBBMTCBN-UHFFFAOYSA-N .Physical and Chemical Properties Analysis
“this compound” is a solid substance . It has a melting point of 203°C . The compound should be stored in a dry, cool, and well-ventilated place .Scientific Research Applications
Novel Synthesis Techniques
A novel and efficient synthesis route for 5-amino-3-aryl-1-(tert-butyl)-1H-pyrazole-4-carboxamides has been developed. This method features a selective Sandmeyer reaction, allowing more versatile synthesis than previously possible, demonstrating the chemical's potential as an intermediate in the synthesis of complex compounds (Bobko, Kaura, Evans, & Su, 2012).
Structural Analysis and Hydrogen-Bonded Aggregates
In structural chemistry, 3-tert-butyl-1H-pyrazol-5-ol derivatives have been linked into chains and aggregates through hydrogen bonds. This is significant for understanding molecular interactions and designing materials with specific properties (Abonía, Rengifo, Cobo, Low, & Glidewell, 2007).
Regioselectivity in Chemical Reactions
Studies have been conducted on the synthesis of 1-tert-butyl-3(5)-trifluoromethyl-1H-pyrazoles, focusing on regioselectivity and reaction media. This research is crucial for designing reactions that yield specific desired products, highlighting the chemical's role in nuanced synthetic chemistry (Martins et al., 2012).
Crystal Structure Analysis
The crystal structures of 3,5-diaryl-1H-pyrazoles, including derivatives of this compound, have been determined, contributing to a deeper understanding of molecular geometry and intermolecular interactions in solid-state chemistry (Wang, Zheng, & Fan, 2009).
Small Molecule Fixation
In the field of green chemistry, 1-[bis(pentafluorophenyl)boryl]-3,5-di-tert-butyl-1H-pyrazole has been used for small molecule fixation, forming various adducts. This shows potential applications in carbon capture and utilization (Theuergarten et al., 2012).
Synthesis as an Intermediate Compound
Tert-butyl 3-(2-(4-amino-3-(2-aminobenzo[d]oxazol-5-yl)-1H-pyrazole[3,4-d] pyrimidine-1-yl) ethoxy) propionate, an intermediate compound involving this compound, plays an essential role in the synthesis of target molecules, demonstrating its importance in complex organic syntheses (Zhang et al., 2022).
Efficient One-Pot Synthesis
An efficient one-pot synthesis method for 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine has been reported. This highlights the chemical's utility in streamlining synthetic processes, contributing to more efficient laboratory practices (Becerra, Rojas, & Castillo, 2021).
Safety and Hazards
Future Directions
Pyrazole derivatives, including “3-tert-butyl-1H-pyrazol-5-ol”, are promising scaffolds for the discovery of novel active pharmaceutical ingredients . The ongoing need for new and functionalized N-heterocyclic amines to probe novel reactivity has driven the development of innovative synthetic methods .
Mechanism of Action
Target of Action
The compound belongs to the class of pyrazoles, which are known to interact with a variety of biological targets
Mode of Action
Pyrazole derivatives are known to bind with high affinity to multiple receptors, which can lead to various biological effects .
Biochemical Pathways
Pyrazole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that pyrazole derivatives may affect a wide range of biochemical pathways.
Result of Action
Given the broad range of biological activities associated with pyrazole derivatives, it is likely that this compound could have diverse effects at the molecular and cellular level .
Properties
IUPAC Name |
5-tert-butyl-1,2-dihydropyrazol-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O/c1-7(2,3)5-4-6(10)9-8-5/h4H,1-3H3,(H2,8,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAHDLZGBBMTCBN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=O)NN1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00902691 |
Source
|
Record name | NoName_3240 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00902691 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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